molecular formula C31H50O2 B10858908 Molfarnate CAS No. 83689-23-0

Molfarnate

Cat. No.: B10858908
CAS No.: 83689-23-0
M. Wt: 454.7 g/mol
InChI Key: NNZPUHNTEVTLKH-VIXFLFLMSA-N
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Description

Molfarnate is a difarnesyl compound patented by Kotobuki Seiyaku as an antiulcer and anti-inflammatory agent. It has also shown potential in combination with bisphosphonates for the treatment of osteoporosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Molfarnate likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Molfarnate can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Molfarnate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its antiulcer, anti-inflammatory, and potential osteoporosis treatment properties.

    Industry: Used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Molfarnate involves its inhibitory effect on pro-inflammatory cytokine release. This effect is beneficial in reducing inflammation and treating conditions related to chronic inflammation . The molecular targets and pathways involved include the inhibition of specific enzymes and signaling pathways that mediate inflammation.

Comparison with Similar Compounds

Molfarnate can be compared with other difarnesyl compounds and anti-inflammatory agents:

    Similar Compounds: Other difarnesyl compounds, bisphosphonates, and common anti-inflammatory agents like ibuprofen and aspirin.

    Uniqueness: this compound’s unique combination of antiulcer and anti-inflammatory properties, along with its potential use in osteoporosis treatment, sets it apart from other compounds.

References

Properties

83689-23-0

Molecular Formula

C31H50O2

Molecular Weight

454.7 g/mol

IUPAC Name

[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoate

InChI

InChI=1S/C31H50O2/c1-25(2)13-9-15-27(5)17-11-19-29(7)21-22-31(32)33-24-23-30(8)20-12-18-28(6)16-10-14-26(3)4/h13-14,17-18,21,23H,9-12,15-16,19-20,22,24H2,1-8H3/b27-17+,28-18+,29-21+,30-23+

InChI Key

NNZPUHNTEVTLKH-VIXFLFLMSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC(=O)OC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCC(=O)OCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C

Origin of Product

United States

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